Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2,6-diaminopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Medicinal Chemistry

This is a halogenated diaminopyrimidine with a chlorine atom specifically activated for nucleophilic aromatic substitution. Its reactivity profile is distinct from isomers; substitution will alter kinetics and regioselectivity. Essential for Minoxidil API production and as EP Impurity B for QC. Available in pharmaceutical intermediate and analytical standard grades.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 156-83-2
Cat. No. B016297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-diaminopyrimidine
CAS156-83-2
Synonyms6-Chloro-pyrimidine-2,4-diyldiamine, 4-Chloro-2,6-diaminopyrimidine;  NSC 8818; 
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)N
InChIInChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
InChIKeyQJIUMVUZDYPQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-diaminopyrimidine CAS 156-83-2: Technical Specifications and Industrial Baseline for Pharmaceutical Procurement


4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2, molecular formula C₄H₅ClN₄, molecular weight 144.56 g/mol) is a halogenated diaminopyrimidine derivative characterized by a pyrimidine ring with amino groups at the 2- and 6-positions and a chlorine substituent at the 4-position [1]. It appears as a white to pale yellow crystalline solid with a melting point of 199–202 °C and is slightly soluble in water [1]. The compound serves as a critical pharmaceutical intermediate, most notably in the industrial synthesis of the antihypertensive and hair growth agent Minoxidil , and is also employed as a key building block in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [2].

4-Chloro-2,6-diaminopyrimidine Sourcing Risks: Why Substituting with Generic Analogs Jeopardizes Reaction Outcomes and Product Purity


Procurement specialists and process chemists should be aware that generic substitution among diaminopyrimidine derivatives is not feasible due to significant differences in reactivity and steric/electronic properties governed by the precise substitution pattern. 4-Chloro-2,6-diaminopyrimidine possesses a distinct bifunctional reactivity profile: the chlorine atom at the 4-position is specifically activated for nucleophilic aromatic substitution (SNAr) while the amino groups at the 2- and 6-positions remain available for further functionalization or participate in critical hydrogen-bonding interactions with biological targets [1]. Attempting to substitute this compound with isomers (e.g., 2-amino-4-chloro-6-substituted analogs) or dechlorinated analogs (e.g., 2,6-diaminopyrimidine) will fundamentally alter reaction kinetics [2], potentially lead to different regioselectivity, and may fail to produce the desired pharmacophore in downstream applications, directly impacting product yield and purity [3].

4-Chloro-2,6-diaminopyrimidine Quantitative Performance Benchmarks: Direct Comparative Data Against Closest Analogs for Informed Scientific Selection


Accelerated SNAr Reactivity via Amino Group Acetylation: A >20,000-Fold Rate Enhancement Over the Parent Compound

The kinetic reactivity of 4-Chloro-2,6-diaminopyrimidine toward nucleophilic substitution can be drastically enhanced through acetylation of its amino groups. The parent compound undergoes piperidino-dechlorination with a second-order rate constant (kA) of 1.36 × 10⁻⁵ L mol⁻¹ min⁻¹ at 21.0 °C in DMSO, requiring 3 hours at 100 °C for complete displacement [1]. In stark contrast, the N,N'-diacetyl derivative undergoes the same reaction at room temperature in just a few minutes, representing a calculated rate enhancement factor exceeding 20,000-fold based on the ratio of reaction times and temperature differential [1].

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Medicinal Chemistry

Divergent Kinase Inhibitor SAR: Optimal IRAK4 Inhibition Requires C-4 Chloro Removal, Contrasting with MSK1 Covalent Inhibition via SNAr

In the context of kinase inhibitor development, the C-4 chloro substituent of 4-Chloro-2,6-diaminopyrimidine exhibits a dualistic structure-activity relationship (SAR). For interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition, SAR studies on a series of 2,6-diaminopyrimidines demonstrated that optimal activity was observed upon removal of the pyrimidine C-4 chloro substituent, leading to the discovery of inhibitors with nanomolar potency and improved ligand efficiencies [1]. Conversely, a distinct series of chloropyrimidines has been characterized as covalent inhibitors of the kinase MSK1, where the mechanism of action involves an SNAr reaction of a chloropyrimidine moiety (e.g., a 2,5-dichloropyrimidine) with a cysteine residue (Cys440) in the kinase active site [2].

IRAK4 Kinase Inhibition Structure-Activity Relationship (SAR) Covalent Kinase Inhibitors

Differential Tyrosinase Inhibition: 2,6-Diamino-4-chloropyrimidine Derivatives Exhibit Noncompetitive Inhibition with IC50 Values Comparable to Kojic Acid

A comparative evaluation of novel pyrimidine derivatives for mushroom tyrosinase inhibitory activity revealed that 2,6-diamino-4-chloropyrimidine derivatives (1a-e) and 2,4,6-triaminopyrimidine derivatives (2a-e) both exhibited inhibition, but with distinct kinetic profiles. Specifically, two 2,6-diamino-4-chloropyrimidine derivatives, 1a and 1d, displayed IC50 values of 24.68 μM and 24.45 μM, respectively, which are comparable to the positive control, kojic acid (IC50 = 25.24 μM) [1]. Kinetic studies indicated that the type of inhibition for these derivatives was noncompetitive [1]. While the study compared two different pyrimidine core scaffolds (2,6-diamino-4-chloro vs. 2,4,6-triamino), it primarily highlights the inhibitory potential of the 2,6-diamino-4-chloropyrimidine scaffold when appropriately substituted, with compounds 1a and 1d achieving potencies on par with a widely used benchmark inhibitor.

Tyrosinase Inhibition Hyperpigmentation Enzyme Kinetics

Industrial Synthesis Yield Comparison: Optimized 74.8% DACP Yield via Guanidine Nitrate Route Outperforms Traditional EP0295218 Protocol

Two distinct synthetic routes to 4-Chloro-2,6-diaminopyrimidine (DACP) from 2,4-diamino-6-hydroxypyrimidine (DAHP) are documented with quantifiable yield differences. The method described in European Patent EP0295218, which uses guanidine hydrochloride and ethyl cyanoacetate, achieves a DAHP yield of 79.6% followed by a DACP yield of 47.3% (overall yield from starting materials ~37.6%) . In contrast, an optimized industrial process employing sodium methoxide, guanidine nitrate, and ethyl cyanoacetate achieves a superior DAHP yield of 81.4% and a significantly higher DACP yield of 74.8% (overall yield ~60.9%) .

Process Chemistry Synthetic Yield Minoxidil Intermediate

Pharmaceutical Purity Specification: 4-Chloro-2,6-diaminopyrimidine as Minoxidil Impurity B (EP) – A Critical Analytical Standard

In the context of pharmaceutical quality control, 4-Chloro-2,6-diaminopyrimidine is officially designated as Minoxidil Impurity B according to the European Pharmacopoeia (EP) . This classification establishes a direct and quantifiable link between the purity of the starting material and the final drug product. The presence of unreacted 4-Chloro-2,6-diaminopyrimidine in Minoxidil API must be controlled and quantified against a certified reference standard. This regulatory requirement creates a distinct market for high-purity, analytically certified 4-Chloro-2,6-diaminopyrimidine that is separate from the material used solely as a synthetic intermediate.

Pharmaceutical Impurity Profiling Analytical Chemistry Quality Control

4-Chloro-2,6-diaminopyrimidine Optimal Deployment: Evidence-Backed Application Scenarios for Research and Industrial Use


Scenario 1: Optimized Large-Scale Synthesis of Minoxidil and Related APIs

Procurement for the industrial production of Minoxidil should prioritize suppliers of 4-Chloro-2,6-diaminopyrimidine who can demonstrate process capability consistent with the optimized synthetic route achieving ~74.8% yield for the chlorination step . The kinetic data showing that the parent compound's chlorine is relatively stable under ambient conditions but can be activated via N-acetylation [1] also informs storage and handling protocols; the compound's inherent stability reduces the risk of premature dechlorination during warehousing, a distinct advantage over more reactive chloroheterocycles. Furthermore, the established role of this compound as Minoxidil Impurity B (EP) necessitates sourcing a second, higher-purity grade of the same material for analytical quality control (QC) laboratories to validate the purity of the final Minoxidil API, creating a dual-sourcing requirement within the same organization.

Scenario 2: Structure-Guided Design of Selective Kinase Inhibitors

Medicinal chemistry teams targeting kinases should select 4-Chloro-2,6-diaminopyrimidine as a starting scaffold when the desired mechanism of action involves covalent modification of a cysteine residue in the kinase active site (e.g., MSK1 Cys440) via an SNAr reaction . Conversely, if the goal is to develop non-covalent, ATP-competitive inhibitors of IRAK4, the SAR evidence clearly indicates that the C-4 chloro substituent is detrimental to activity and should be removed early in the synthetic sequence [1]. This divergent SAR underscores that the choice of this specific chlorinated scaffold is a critical decision point in the hit-to-lead process, directly influencing the molecular design strategy and the ultimate pharmacological profile of the candidate molecules.

Scenario 3: Development of Tyrosinase Inhibitors for Cosmetic or Dermatological Applications

Formulation scientists and discovery chemists working on skin lightening or anti-browning agents should consider 4-Chloro-2,6-diaminopyrimidine as a privileged scaffold for generating novel tyrosinase inhibitors. The evidence shows that specific 2,6-diamino-4-chloropyrimidine derivatives can achieve in vitro IC50 values (e.g., 24.45 μM for compound 1d) that are directly comparable to the industry benchmark kojic acid (IC50 = 25.24 μM) . The demonstrated noncompetitive mechanism of inhibition further suggests that these derivatives bind to a site distinct from the substrate-binding pocket, potentially offering a different selectivity and safety profile compared to existing competitive inhibitors. This scaffold therefore represents a viable starting point for a new chemical series with validated on-target activity against a key enzyme in melanin synthesis.

Scenario 4: Analytical Method Development and Pharmaceutical Quality Control

Quality control and analytical development laboratories supporting Minoxidil manufacturing must procure certified reference standards of 4-Chloro-2,6-diaminopyrimidine, specifically designated as Minoxidil Impurity B per the European Pharmacopoeia . This application requires material with a documented purity profile (typically >98% by HPLC) and a comprehensive Certificate of Analysis to ensure accurate quantification of this specific impurity in Minoxidil API batches. Standard detection methods for this compound include HPLC, GC, and NMR [1], and the analytical standard should be used to establish system suitability, determine relative response factors, and validate impurity methods as part of regulatory submissions (e.g., ANDA, NDA).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,6-diaminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.